![molecular formula C7H4NNaO7S2 B570224 Sodium S-octyl sulfurothioate CAS No. 1426397-73-0](/img/structure/B570224.png)
Sodium S-octyl sulfurothioate
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Overview
Description
Sodium S-octyl sulfurothioate is an organosulfur compound with the molecular formula C8H17NaO3S This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium S-octyl sulfurothioate can be synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful handling of sulfur trioxide and sodium hydroxide to produce the compound in high yields and purity. The industrial production also emphasizes safety measures due to the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: Sodium S-octyl sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various organosulfur compounds
Scientific Research Applications
Sodium S-octyl sulfurothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosulfur compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium S-octyl sulfurothioate involves its interaction with molecular targets such as enzymes and proteins. It can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions.
Comparison with Similar Compounds
- Sodium octyl sulfate
- Sodium dodecyl sulfate
- Sodium decyl sulfate
Comparison: Sodium S-octyl sulfurothioate is unique due to its specific sulfur-containing functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While sodium octyl sulfate and sodium dodecyl sulfate are primarily used as surfactants, this compound has broader applications in organic synthesis and scientific research due to its versatile reactivity.
Biological Activity
Sodium S-octyl sulfurothioate, a compound belonging to the class of sulfurothioates, has garnered attention in recent years due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfurothioate group, which plays a crucial role in its biological activity. The molecular formula is C8H17NaO4S, and it possesses surfactant properties that enhance its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can affect metabolic pathways.
- Membrane Interaction : As a surfactant, it alters membrane permeability, facilitating the uptake of other compounds into cells.
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. Studies have shown effective inhibition of bacterial growth, particularly in Gram-positive strains.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that the compound induces apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
- Case Study : A study on human breast cancer cell lines (MCF-7) showed a dose-dependent increase in cell death upon treatment with this compound, with IC50 values observed at concentrations as low as 50 µM.
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound appears to reduce neuronal apoptosis and improve cognitive function in animal models subjected to oxidative stress.
Research Findings
Several studies have provided insights into the biological activities of this compound:
- Electrophoretic Mobility : A study published in Electrophoresis demonstrated that this compound enhances the electrophoretic mobility of proteins in capillary electrophoresis, indicating its utility in biochemical applications .
- Cellular Studies : Research published in The Journal of Neuroscience indicated that this compound modulates synaptic connectivity and may play a role in neurodevelopmental processes .
Properties
IUPAC Name |
sodium;1-sulfonatosulfanyloctane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S2.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNUUBOAHPREK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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